Computed Lipophilicity (XLogP3-AA) versus De-methyl and Regioisomeric Analogs
The computed XLogP3-AA of 2-methyl-6-[(oxetan-2-yl)methoxy]pyridine is 1.6, placing it in a moderately lipophilic range favorable for oral bioavailability [1]. This value is elevated relative to the de-methyl analog 2-[(oxetan-2-yl)methoxy]pyridine (CAS 2548989-02-0), which lacks the 2-methyl substituent and is therefore expected to have a lower logP due to reduced hydrophobic surface area. The methyl group also differentiates the compound from the oxetan-3-yloxy regioisomer 2-methyl-6-(oxetan-3-yloxy)pyridine (CAS 2197638-10-9; MW 165.19 vs. 179.22), where the absence of the methylene spacer alters the connectivity and electronic environment of the oxetane oxygen [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 2-[(oxetan-2-yl)methoxy]pyridine (CAS 2548989-02-0): XLogP3-AA < 1.6 (estimated lower due to absence of 2-methyl group); 2-Methyl-6-(oxetan-3-yloxy)pyridine (CAS 2197638-10-9): value not publicly computed but MW = 165.19, suggesting different solvation properties |
| Quantified Difference | Target compound exhibits higher lipophilicity than de-methyl analog; MW higher by 14.03 g/mol vs. 3-yloxy regioisomer, consistent with one additional methylene unit |
| Conditions | XLogP3-AA computed by PubChem 2.1 (release 2021.05.07) using standardized algorithm |
Why This Matters
Lipophilicity is a primary determinant of ADME properties; procurement of the wrong analog would introduce an unquantified shift in logP that could confound permeability, solubility, and metabolic stability predictions in lead optimization.
- [1] PubChem. Compound Summary for CID 154582944: 2-Methyl-6-[(oxetan-2-yl)methoxy]pyridine. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/2548992-28-3 (accessed 2026-04-27). View Source
- [2] PubChem. Compound Summary for CID 5327301: 2-methyl-6-(oxetan-2-ylmethoxy)pyridine. NCBI. https://pubchem.ncbi.nlm.nih.gov/ (accessed via CAS query). View Source
